molecular formula C14H11NO2 B1334539 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2896-23-3

2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B1334539
CAS No.: 2896-23-3
M. Wt: 225.24 g/mol
InChI Key: YATFILGBMGSWTE-UHFFFAOYSA-N
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Description

2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a fused benzene and isoquinoline ring system with an ethyl group at the 2-position and a dione functionality at the 1,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of 2-ethylbenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the isoquinoline ring system.

Another approach involves the Pomeranz-Fritsch reaction, where 2-ethylbenzylamine is condensed with glyoxal in the presence of an acid catalyst, such as hydrochloric acid (HCl), to form the isoquinoline ring. The resulting intermediate is then oxidized to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the dione functionality to dihydroxy or hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, the compound inserts itself between DNA base pairs, stabilizing the DNA-topoisomerase II complex and preventing the relegation of cleaved DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly proliferating tumor cells. Additionally, the compound can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the ethyl group at the 2-position but shares the same core structure.

    2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains a methyl group instead of an ethyl group at the 2-position.

    1,8-naphthalimide: A structurally related compound with similar DNA intercalating properties.

Uniqueness

2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

2-ethylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-2-15-13(16)10-7-3-5-9-6-4-8-11(12(9)10)14(15)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATFILGBMGSWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312569
Record name N-Ethyl-1,8-naphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2896-23-3
Record name N-Ethyl-1,8-naphthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2896-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-1,8-naphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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